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Introduction

CG-806 is a potent, first-in-class, oral, multi-kinase inhibitor targeting FMS-like tyrosine kinase
3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1] These kinases are critical
components of signaling pathways that drive proliferation and survival in various hematologic
malignancies, particularly acute myeloid leukemia (AML).[1] Dysregulation of these pathways is
a hallmark of cancer, and their inhibition by CG-806 has been shown to induce cell cycle arrest
and apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for the
guantification of apoptosis in AML cell lines following treatment with CG-806 using Annexin V
and Propidium lodide (PI) staining coupled with flow cytometry.

The principle of this assay is based on the translocation of phosphatidylserine (PS) from the
inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin
V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when
conjugated to a fluorochrome, can be used to identify early apoptotic cells. Propidium lodide is
a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells
but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells. This
dual-staining method allows for the differentiation and quantification of live, early apoptotic, late
apoptotic, and necrotic cell populations.
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Signaling Pathway of CG-806-Induced Apoptosis

CG-806 exerts its pro-apoptotic effects by simultaneously inhibiting multiple key survival
pathways in malignant cells. In FLT3-mutant AML, it directly inhibits the constitutively active
FLT3 receptor, thereby blocking downstream pro-survival signaling through the PISK/AKT and
RAS/MAPK pathways. Concurrently, its inhibition of BTK disrupts B-cell receptor signaling,
which is also implicated in the survival of certain leukemia subtypes. Furthermore, the inhibition
of Aurora kinases by CG-806 disrupts mitotic progression, leading to cell cycle arrest and
subsequent apoptosis. This multi-targeted approach is designed to overcome resistance
mechanisms and effectively induce programmed cell death in a broad range of hematologic
malignancies.
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Caption: CG-806 inhibits FLT3, BTK, and Aurora kinases, blocking pro-survival pathways and
inducing apoptosis.

Experimental Workflow

The overall workflow for assessing CG-806-induced apoptosis by flow cytometry involves
several key steps, from cell culture and treatment to data acquisition and analysis.

1. Cell Culture
Seed AML cells (e.g., MV4-11, MOLM-14)
at 2 x 10”5 cells/mL in 6-well plates.

2. CG-806 Treatment
Treat cells with a dose range of CG-806
(e.g., 0-100 nM) for 24-72 hours.
Include vehicle control (DMSO).

3. Cell Harvesting
Collect suspension cells by centrifugation.
Wash with cold PBS.

4. Annexin V & PI Staining
Resuspend in 1X Binding Buffer.
Add Annexin V-FITC and incubate.
Add Propidium lodide.

'

5. Flow Cytometry
Acquire data on a flow cytometer.
Use compensation controls.

:

6. Data Analysis
Gate on cell populations to quantify:
- Live (Annexin V-/PI-)
- Early Apoptotic (Annexin V+/PI-)
- Late Apoptotic (Annexin V+/PI+)
- Necrotic (Annexin V-/PI+)
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Caption: A streamlined workflow for apoptosis analysis with CG-806 treatment.

Data Presentation

The following tables summarize the pro-apoptotic effects of CG-806 on various AML cell lines

as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by CG-806 in FLT3-Mutant AML Cells

% Annexin V

. CG-806 Treatment Duration o
Cell Line . Positive Cells
Concentration (nM)  (hours)
(Mean * SD)

MV4-11 0 (Vehicle) 48 52+1.1

1 48 256 +3.4

10 48 68.3+£5.2

100 48 92.1+£29

MOLM-14 0 (Vehicle) 48 6.8+£15

1 48 30.1+£4.0

10 48 75.4+6.1

100 48 95.7+1.8

Table 2: Time-Course of Apoptosis Induction by CG-806 (10 nM) in MV4-11 Cells
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Treatment Duration (hours)

% Annexin V Positive Cells (Mean * SD)

0 49+09

12 153+21
24 458 +4.5
48 68.3+5.2
72 89.6 +3.7

Table 3: Synergistic Pro-Apoptotic Effects of CG-806 with a Bcl-2/Mcl-1 Inhibitor in Ba/F3-

ITD+F691L Cells[4]

Treatment

% Annexin V Positive Cells (48h)

Control

~5%

7.5nM CG-806 + 1.8uM ABT/MCL1i

~60%

10nM CG-806 + 2.4uM ABT/MCLIi

~85%

Experimental Protocols

Materials and Reagents:

e RPMI-1640 Medium
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin

e CG-806 (stock solution in DMSO)

¢ Dimethyl Sulfoxide (DMSO, vehicle control)

e Phosphate-Buffered Saline (PBS), cold

AML Cell Lines (e.g., MV4-11, MOLM-14)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
10X Binding Buffer)

6-well tissue culture plates

Flow cytometry tubes

Flow cytometer
Protocol:
e Cell Culture and Seeding:

o Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-
streptomycin in a humidified incubator at 37°C with 5% CO2.

o Seed the cells at a density of 2 x 10"5 cells/mL in 6-well plates.

e CG-806 Treatment:

[e]

Prepare serial dilutions of CG-806 in culture medium to achieve the desired final
concentrations (e.g., 1, 10, 100 nM).

[¢]

Add the diluted CG-806 to the respective wells.

[e]

For the vehicle control, add an equivalent volume of DMSO to a separate well.

o

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

o Cell Harvesting and Washing:

[e]

Carefully transfer the cells from each well to individual flow cytometry tubes.

[e]

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

o

Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS.

[¢]

Repeat the centrifugation and washing step.
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e Annexin V and Pl Staining:

o

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

[¢]

Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.

[e]

Add 5 pL of Annexin V-FITC to the cell suspension.

[e]

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

(¢]

Add 5 pL of PI staining solution.

[¢]

Add 400 pL of 1X Annexin V Binding Buffer to each tube.
o Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer as soon as possible after staining.

o Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI
to set up compensation and gates.

o Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
e Data Interpretation:

o Live cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

o Necrotic cells: Annexin V-negative and Pl-positive.

o Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of
CG-806.

Conclusion
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The Annexin V/PI staining method coupled with flow cytometry provides a robust and
guantitative approach to evaluate the pro-apoptotic activity of CG-806. By following this
protocol, researchers can effectively characterize the dose- and time-dependent induction of
apoptosis by this multi-kinase inhibitor, providing valuable insights for preclinical drug
development and mechanistic studies in hematologic malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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